(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

Description

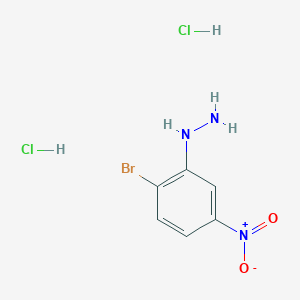

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride (CAS: 1803587-37-2) is a brominated and nitrated aromatic hydrazine derivative with the molecular formula C₆H₈BrCl₂N₃O₂ and a molecular weight of 304.96 g/mol . The compound features a phenyl ring substituted with a bromine atom at the 2-position and a nitro group (-NO₂) at the 5-position, coupled with a hydrazine moiety that is dihydrochlorinated. It is supplied as a powder by American Elements for life science applications, though critical physical properties such as boiling point, density, and melting point remain unspecified in available literature .

Properties

IUPAC Name |

(2-bromo-5-nitrophenyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.2ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;;/h1-3,9H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQRLLGVIYIALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Step

- Starting Material: 2-Bromo-5-nitroaniline (or 2-bromaniline for related compounds).

- Reagents: Concentrated hydrochloric acid (typically 37%) and sodium nitrite (NaNO2) aqueous solution (around 35%).

- Conditions: The mixture is cooled to 0–5 °C to control the diazotization reaction, which proceeds for 1 to 1.5 hours under stirring.

- Purpose: Formation of the diazonium salt intermediate.

Reduction Step

- Reagents: Zinc powder is commonly used as the reductant, along with hydrochloric acid and water.

- Conditions: Reaction temperature maintained between 15–20 °C until the reaction completes, indicated by a change to a canescence (milky) solution.

- pH Adjustment: Following reduction, sodium hydroxide solution (20–30%) is added to adjust pH to about 10.

- Incubation: The mixture is kept at low temperature (around 5 °C) for 1–2 hours to allow crystallization of the crude hydrazine product.

Purification

- Dissolution: The crude hydrazine is dissolved in water at 60 °C.

- Decolourization: Activated carbon treatment for 20 minutes removes impurities.

- Filtration: Hot filtration yields a colorless filtrate.

- Crystallization: Cooling to 5 °C induces crystallization of purified hydrazine derivative.

- Yield: Typically, purified product yield is around 80% of crude.

Salification to Dihydrochloride Salt

- Dissolution: The purified hydrazine is dissolved in 37% hydrochloric acid.

- Crystallization: The solution is heated to 60–70 °C to induce crystallization.

- Cooling and Washing: Cooling to 20 °C followed by filtration and acetone drip washing improves purity and appearance.

- Drying: The final product is dried to yield (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride with high purity (≥99% by HPLC).

Representative Data from Related Preparations (2-Bromophenylhydrazine Hydrochloride)

| Step | Conditions/Details | Typical Quantities (Example) | Outcome/Notes |

|---|---|---|---|

| Diazotization | 2–5 °C, 1–1.5 h, 37% HCl, 35% NaNO2 | 50 g 2-bromaniline, 150 mL HCl, 65 g NaNO2 | Formation of diazonium salt |

| Reduction | 15–20 °C, Zn powder, HCl and water | 120 g Zn, 450 mL HCl, 450 mL water | Crude hydrazine precipitates |

| pH Adjustment | pH 10 with NaOH, 5 °C, 1–2 h | 20% NaOH solution | Crystallization of crude hydrazine |

| Purification | Dissolve at 60 °C, activated carbon, filter | 26 g crude product, 520 g water | Purified hydrazine obtained |

| Salification | 60–70 °C, 37% HCl, acetone wash | 21.5 g purified hydrazine, 11.3 mL HCl | Final hydrochloride salt, 99.1% purity |

| Yield | Overall yield ~38% | High purity, market-suitable quality |

Analytical and Research Findings

- Purity: High-performance liquid chromatography (HPLC) confirms ≥99% purity for the hydrochloride salt.

- Yield: Overall yield from 2-bromoaniline to hydrazine hydrochloride is approximately 38%, considered efficient for this class of compounds.

- Stability: The acetone drip washing step during salification improves both purity and physical appearance, enhancing product stability.

- Scalability: The method has been demonstrated at scales from tens of grams to several hundred grams with consistent results.

Adaptation to this compound

While the above data is for 2-bromophenylhydrazine hydrochloride, the presence of the nitro substituent at the 5-position in this compound requires careful control of reaction conditions:

- The electron-withdrawing nitro group may affect diazotization rate and reduction potential.

- Reaction temperatures and times may need optimization to avoid side reactions or incomplete reduction.

- Purification steps may require adjustment in solvent volumes or activated carbon amounts to handle different impurity profiles.

Summary Table: Key Parameters Comparison

| Parameter | 2-Bromophenylhydrazine Hydrochloride | Expected for this compound |

|---|---|---|

| Starting Material | 2-Bromaniline | 2-Bromo-5-nitroaniline |

| Diazotization Temperature | 0–5 °C | 0–5 °C (may require tighter control) |

| Reductant | Zinc powder | Zinc powder or alternative reductants (e.g., sodium pyrosulfite) |

| pH Adjustment | ~10 | ~10 |

| Purification | Activated carbon, hot filtration | Similar, with potential solvent ratio adjustments |

| Salification Acid | 37% HCl | 37% HCl |

| Product Purity (HPLC) | ≥99% | ≥99% |

| Yield | ~38% | Expected similar but subject to optimization |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.

Substitution Reagents: Sodium azide, potassium cyanide, and other nucleophiles.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Major Products Formed

Reduction: Formation of 2-bromo-5-aminophenylhydrazine.

Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.

Oxidation: Formation of different nitrogen oxides and other oxidized products.

Scientific Research Applications

Organic Synthesis

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique reactivity allows it to participate in:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, yielding valuable amines.

- Condensation Reactions : The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

The compound exhibits promising biological activities, making it relevant in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For example, certain hydrazone derivatives have minimum inhibitory concentrations (MICs) ranging from 0.6 to 7.4 µM against M. tuberculosis H37Rv .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound 1 | 0.6 | M. tuberculosis H37Rv |

| Compound 3 | 1.75 | E. coli |

| Compound 7 | 0.7 | Staphylococcus aureus |

- Antileishmanial Activity : It has shown IC50 values of around 0.3 µM against Leishmania donovani, indicating potential as an alternative treatment for leishmaniasis .

Enzyme Mechanisms and Biochemical Assays

The compound is utilized in studying enzyme mechanisms due to its ability to form stable complexes with various biomolecules. It acts as a reagent in biochemical assays, enabling the detection and quantification of specific biomolecules.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of hydrazones derived from phenolic and furanyl aldehydes, including this compound. The synthesized compounds were evaluated for their antibacterial activity using the agar well diffusion method. Results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as effective antimicrobial agents .

Case Study 2: Evaluation Against Drug-Resistant Strains

Research evaluated the efficacy of these compounds against drug-resistant strains of bacteria, such as mutant E. coli. Some derivatives maintained potent activity even against resistant strains, underscoring their therapeutic potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The nitro group in the target compound (-NO₂) is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) in (4-Methoxybenzyl)hydrazine dihydrochloride. This difference impacts acidity, stability, and reactivity in subsequent reactions .

- Benzyl vs. Phenyl Groups : Benzyl-substituted analogs (e.g., CAS 2044707-25-5) exhibit altered solubility profiles and steric environments, making them suitable for distinct synthetic pathways .

Stability and Reactivity

- Stability: Dihydrochloride salts of hydrazine derivatives with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are historically noted for instability due to weak N–N bonding . However, the nitro group in the target compound may stabilize the structure via resonance effects, though empirical data are lacking .

- Reactivity : The nitro group facilitates electrophilic substitution reactions, while bromine enables Suzuki-Miyaura cross-coupling, distinguishing it from fluorine-substituted analogs .

Physical and Chemical Properties

- Solubility: While the target compound’s solubility is unspecified, analogs like (4-Methoxybenzyl)hydrazine dihydrochloride dissolve in DMSO and methanol, suggesting polar aprotic solvents as viable media .

- Thermal Stability : The decomposition temperature of (4-Methoxybenzyl)hydrazine dihydrochloride (194–195°C) provides a benchmark, though the nitro group in the target compound may lower thermal stability due to oxidative lability .

Biological Activity

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a nitro group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antiprotozoal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- SMILES : C1=CC(=C(C=C1N+[O-])NN)Br

- InChIKey : YGKPMXOMDNPDHO-UHFFFAOYSA-N

The compound's structure consists of a phenyl ring substituted with a bromine atom and a nitro group, linked to a hydrazine moiety. These functional groups are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that hydrazone derivatives, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Mycobacterium tuberculosis | 0.6 - 7.4 µM |

| 2 | Staphylococcus aureus | Potent activity noted |

These findings suggest that this compound could potentially serve as a lead compound for developing new antibacterial agents.

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. Research indicates that hydrazones derived from 5-nitrofuranyl derivatives possess substantial efficacy against protozoan parasites such as Leishmania donovani.

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 9 | 0.3 | > 7 |

| Miltefosine | 2.2 | - |

The selectivity index indicates that the compound is more effective than miltefosine, a standard treatment for leishmaniasis, making it a candidate for further investigation in vivo.

Anticancer Activity

Hydrazones have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

Case Study: Indole Derivatives

A related study on indole derivatives demonstrated strong anticancer effects through similar mechanisms. The compounds inhibited the growth of resistant cancer cell lines and stimulated natural killer cell activity, showcasing the potential of hydrazone derivatives in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of electron-withdrawing groups enhances the compound's ability to interact with key enzymes involved in bacterial and protozoan metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some hydrazone derivatives promote oxidative stress within cells, contributing to their cytotoxic effects.

Q & A

Q. What are the optimal synthetic routes for preparing (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via hydrazine hydrochloride coupling with 2-bromo-5-nitrobenzene derivatives. Key parameters include:

- Reagent selection : Use stoichiometric hydrazine dihydrochloride in HCl/EtOH mixtures under reflux (4–12 hours) to ensure complete reaction .

- Solvent optimization : Dichloromethane or ethanol-water mixtures improve solubility and reduce side reactions .

- Purification : Recrystallization from ethanol/water (1:1) yields >95% purity, confirmed by melting point analysis (225°C decomposition) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Spectroscopic characterization :

- IR : Confirm N–H (3300 cm⁻¹), C=O (1716 cm⁻¹), and C–Br (598 cm⁻¹) stretches .

- ¹H NMR : Aromatic protons (δ 6.64–8.09 ppm) and hydrazine NH (δ 10.56 ppm) in DMSO-d₆ .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 48.78%, N: 10.75%) .

- Stability testing : Monitor decomposition in aqueous HCl (0.12 M) over 5 hours using UV-Vis at 458 nm to detect hydrazine by-products .

Advanced Research Questions

Q. What experimental strategies can mitigate decomposition of this compound in aqueous solutions?

- Methodological Answer :

- Acid concentration : Maintain HCl concentration ≥0.12 M to stabilize the dihydrochloride form and suppress hydrolysis to hydrazine .

- Temperature control : Store solutions at 4°C; avoid prolonged heating (>50°C), which accelerates benzalazine formation .

- Additives : Include 1–2% ethanol in aqueous solutions to reduce oxidative degradation .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use software like MOE (Molecular Operating Environment) to model the electron-withdrawing effects of the nitro and bromo groups on the benzene ring. These groups activate the para position for nucleophilic attack .

- Transition state analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways to predict regioselectivity in reactions with amines or thiols .

Q. What mechanistic insights explain the role of this compound in azo coupling reactions?

- Methodological Answer :

- Diazotization : The hydrazine moiety reacts with nitrous acid (HNO₂) to form diazonium intermediates, which couple with electron-rich aromatics (e.g., phenols).

- Bromo/nitro effects : The bromo group sterically hinders ortho coupling, while the nitro group directs electrophilic attack to the meta position .

- Kinetic studies : Monitor azo bond formation (λmax = 458 nm) under varying pH (3–5) and temperature (0–25°C) to optimize yields .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of hydrazine derivatives in acidic media be resolved?

- Methodological Answer :

- Controlled replication : Compare decomposition rates of this compound vs. hydrazine sulfate in identical HCl concentrations (0.1–1.0 M) .

- HPLC-MS analysis : Identify degradation products (e.g., benzalazine) to distinguish between hydrolysis and oxidation pathways .

- Buffer selection : Use phosphate buffers (pH 3.5) to stabilize hydrazine derivatives, as unbuffered media accelerate decomposition .

Application-Oriented Questions

Q. What methodologies enable the use of this compound as a precursor for heterocyclic compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.